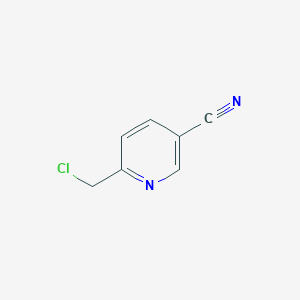

6-(Chloromethyl)nicotinonitrile

描述

Overview of Nicotinonitrile Derivatives in Organic Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives represent a critical class of compounds in organic and medicinal chemistry. ekb.egekb.eg The nitrile group, with its unique electronic properties and reactivity, imparts distinct characteristics to the pyridine (B92270) ring. These scaffolds are not merely synthetic curiosities; they are integral components of numerous marketed pharmaceuticals. researchgate.net The demonstrated success of nicotinonitrile-based drugs has spurred extensive research into novel synthetic pathways to access a wide array of analogues. scinito.aibohrium.com

The chemical utility of the nicotinonitrile core is broad. It serves as a precursor for the synthesis of more complex fused heterocyclic systems and can be transformed into other functional groups, such as amines, carboxylic acids, and amides. Research has shown that nicotinonitrile derivatives possess a wide spectrum of biological activities, making them attractive targets for drug discovery programs. researchgate.net

Marketed Drugs Based on the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Bosutinib | Oncology (Kinase Inhibitor) |

| Neratinib | Oncology (Kinase Inhibitor) |

| Milrinone | Cardiology (Phosphodiesterase Inhibitor) |

Significance of Pyridine Ring Systems in Heterocyclic Chemistry

The pyridine ring is one of the most fundamental N-heteroaromatic systems and a ubiquitous structural motif in physiologically active molecules. ekb.eg Its importance is underscored by its presence in essential natural compounds like nicotinic acid and vitamin B6. researchgate.net The nitrogen atom in the pyridine ring significantly influences its chemical properties compared to its carbocyclic analogue, benzene. It renders the ring electron-deficient, which affects its reactivity in substitution reactions, and provides a site for hydrogen bonding, a critical interaction in biological systems.

This unique combination of properties makes pyridine a versatile scaffold in medicinal chemistry. The ring system is readily amenable to chemical modification at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity.

Historical Context of Halogenated Pyridine Derivatives in Synthetic Transformations

Halogenated pyridines are indispensable building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. The introduction of a halogen atom onto the pyridine ring provides a reactive "handle" for a variety of synthetic transformations, most notably cross-coupling reactions. Reports on the halogenation of pyridines date back to the late 19th century, though these early methods often required harsh conditions and offered limited control over regioselectivity.

The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for benzene derivatives. Consequently, developing efficient and selective methods for pyridine halogenation has been a long-standing challenge and an area of active research. Over the decades, a host of methodologies have been developed to address this, enabling the synthesis of a wide range of halopyridine isomers. These compounds are crucial starting materials for the synthesis of countless pharmaceuticals and agrochemicals, where the carbon-halogen bond is strategically disconnected in retrosynthetic analysis.

Emergence of Chloromethyl Functionality in Pyridine Chemistry

The introduction of a chloromethyl group (–CH₂Cl) onto a pyridine ring adds another layer of synthetic utility. This functional group acts as a potent electrophile, making the molecule an effective alkylating agent. wikipedia.org Chloromethylpyridines are key intermediates for introducing a pyridylmethyl moiety into a target structure through nucleophilic substitution reactions. guidechem.com This is a widely used strategy for synthesizing ligands for coordination chemistry and for building complex organic molecules with specific biological targets. researchgate.netmdpi.com

The synthesis of chloromethylpyridines can be achieved through various methods, often starting from the corresponding methylpyridine (picoline) derivatives. For instance, the treatment of 2-picoline-N-oxide with phosphoryl chloride provides an efficient route to 2-(chloromethyl)pyridine (B1213738). wikipedia.org The reactivity of the chloromethyl group allows for straightforward derivatization with a wide range of nucleophiles, including amines, thiols, and alcohols, facilitating the rapid generation of molecular libraries for screening purposes.

Rationale for Investigating 6-(Chloromethyl)nicotinonitrile in Advanced Chemical Research

The rationale for the focused investigation of this compound stems from its identity as a trifunctional synthetic building block that combines the advantageous features of its constituent parts. This specific arrangement of functional groups offers significant strategic potential in the design and synthesis of novel, complex molecules.

The key attributes that make this compound a valuable research target are:

The Nicotinonitrile Core : It incorporates a well-established pharmacophore known for a diverse range of biological activities. ekb.eg

The Reactive Chloromethyl Group : Positioned at the 6-position, this group serves as a highly reactive electrophilic site, ideal for introducing a vast array of substituents via nucleophilic substitution. This allows for systematic structural modifications essential for structure-activity relationship (SAR) studies in drug discovery.

The Pyridine Nitrogen and Nitrile Group : These groups provide sites for potential coordination with metal centers or for forming crucial hydrogen bond interactions within the binding pockets of biological targets like enzymes and receptors. The nitrile group itself can also be a target for synthetic transformation.

The specific regioisomeric arrangement of these three functional groups—the nitrogen at position 1, the nitrile at position 3, and the chloromethyl group at position 6—provides a rigid and well-defined scaffold. This structural precision allows chemists to perform selective and sequential reactions at different sites, enabling the controlled and predictable assembly of sophisticated molecular architectures. Therefore, this compound is not just a simple chemical, but a versatile platform for the rational design of new therapeutic agents and functional materials. Its utility is exemplified in its use as a precursor for more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are themselves of significant interest in medicinal chemistry. nih.gov

Structure

3D Structure

属性

IUPAC Name |

6-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMUINMLGIWUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566444 | |

| Record name | 6-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83640-36-2 | |

| Record name | 6-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Chloromethyl Nicotinonitrile

Precursor Synthesis and Starting Materials for Nicotinonitrile Scaffolds

The foundational step in the synthesis of 6-(chloromethyl)nicotinonitrile is the creation of the nicotinonitrile (3-cyanopyridine) core. This can be achieved through various methods, starting from readily available pyridine (B92270) derivatives.

Preparation of Substituted Pyridines

The synthesis of substituted pyridines often serves as the initial phase. A common precursor is 2-methyl-5-ethylpyridine, which can be oxidized to form 6-methylnicotinic acid. This oxidation is typically carried out using strong oxidizing agents like nitric acid google.comgoogle.comresearchgate.net. The resulting 6-methylnicotinic acid can then be esterified to its corresponding methyl ester environmentclearance.nic.in.

Another approach involves the construction of the pyridine ring from acyclic precursors. While various methods exist for pyridine synthesis, for the specific substitution pattern required, building upon an existing pyridine ring is often more efficient.

Introduction of Nitrile Group

The introduction of the nitrile group to the pyridine ring is a critical transformation. One of the most industrially significant methods is the ammoxidation of methylpyridines (picolines) google.comresearchgate.net. This process involves the vapor-phase reaction of a methylpyridine with ammonia (B1221849) and an oxygen source, typically air, over a heterogeneous catalyst, often based on vanadium oxide google.comresearchgate.net. For instance, 3-picoline can be converted to nicotinonitrile through this method.

Alternatively, a cyano group can be introduced by the dehydration of a corresponding amide. For example, nicotinamide (B372718) can be dehydrated to nicotinonitrile. Another route involves the substitution of a halogen atom on the pyridine ring with a cyanide source. The reaction of 2-chloropyridine derivatives with a cyanide salt, such as sodium cyanide, in the presence of a catalyst can yield the corresponding 2-cyanopyridine epo.org. For instance, 2-chloro-5-cyanopyridine can be synthesized from pyrrolidinomethylene-glutacononitrile via cyclization with HCl gas prepchem.com.

Direct Synthetic Routes to this compound

Once the nicotinonitrile scaffold, particularly 6-methylnicotinonitrile, is obtained, the next stage involves the introduction of the chlorine atom onto the methyl group at the C-6 position.

Chloromethylation Reactions on Nicotinonitrile Backbones

Direct chloromethylation of an unsubstituted nicotinonitrile backbone is generally not a favored approach due to challenges in controlling regioselectivity and the potential for multiple substitutions. Electrophilic aromatic substitution reactions on the pyridine ring are often difficult and require specific activating groups to direct the substitution to the desired position.

Halogenation at the C-6 Position of Pyridine Derivatives

A more common and effective strategy is the halogenation of a pre-existing methyl group at the C-6 position of the nicotinonitrile ring. This is typically achieved through a free-radical substitution reaction.

The side-chain chlorination of methylpyridines can be initiated by radical initiators, such as AIBN (azobisisobutyronitrile), in the presence of a chlorinating agent like chlorine gas google.com. The reaction conditions, including temperature and the presence of a hydrogen chloride acceptor, are crucial for achieving the desired monochlorination and minimizing the formation of di- and trichlorinated byproducts google.comgoogle.com. For instance, the chlorination of 2-chloro-6-methylpyridine has been demonstrated using this approach google.com.

Another pathway involves the synthesis of a 6-(hydroxymethyl)nicotinonitrile intermediate. This can be prepared and subsequently converted to the desired this compound. The conversion of the hydroxyl group to a chloro group is a standard organic transformation that can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Strategies for Regioselective Chlorination

Achieving regioselective chlorination at the C-6 position is paramount. When starting with a nicotinonitrile precursor that has multiple potential sites for chlorination, the inherent reactivity of the different positions on the pyridine ring must be considered. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. However, for radical reactions, the substitution pattern is influenced by the stability of the resulting radical intermediate.

In the case of 6-methylnicotinonitrile, the methyl group at the C-6 position is the primary target for free-radical chlorination. The reaction proceeds via the formation of a benzylic-type radical, which is stabilized by resonance with the pyridine ring. By carefully controlling the reaction conditions, such as the stoichiometry of the chlorinating agent and the reaction time, it is possible to favor the formation of the monochlorinated product, this compound.

For instance, a process for the side-chain chlorination of 2-chloro-methylpyridines involves reacting the substrate with chlorine radicals while neutralizing the formed hydrogen chloride with a basic aqueous solution to maintain a specific pH range, thereby controlling the reaction google.com.

Synthetic Methodologies Summary

| Step | Reaction | Starting Material | Key Reagents | Product |

| Precursor Synthesis | Oxidation | 2-Methyl-5-ethylpyridine | Nitric Acid | 6-Methylnicotinic acid |

| Esterification | 6-Methylnicotinic acid | Methanol (B129727), Acid Catalyst | Methyl 6-methylnicotinate | |

| Ammoxidation | 3-Picoline | Ammonia, Oxygen, Vanadium Oxide Catalyst | Nicotinonitrile | |

| Cyanation | 2-Chloropyridine derivative | Sodium Cyanide, Catalyst | 2-Cyanopyridine derivative | |

| Direct Synthesis | Side-chain Chlorination | 6-Methylnicotinonitrile | Chlorine, Radical Initiator (e.g., AIBN) | This compound |

| Hydroxymethylation followed by Chlorination | 6-Methylnicotinonitrile derivative | (Intermediate Steps) | 6-(Hydroxymethyl)nicotinonitrile | |

| Chlorination of Hydroxymethyl Intermediate | 6-(Hydroxymethyl)nicotinonitrile | Thionyl Chloride or Phosphorus Oxychloride | This compound |

Alternative Synthetic Pathways to Access the this compound Framework

While direct chloromethylation and subsequent cyanation of pyridine precursors represent a common route to this compound, several alternative methodologies offer different approaches to constructing this key chemical intermediate. These methods can provide advantages in terms of substrate scope, reaction efficiency, and avoidance of hazardous reagents.

Multi-component Reactions for Nicotinonitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer a highly efficient strategy for the synthesis of complex molecules like nicotinonitriles. frontiersin.org These reactions are characterized by their high atom economy, reduction of intermediate isolation steps, and potential for creating molecular diversity. frontiersin.org

A prevalent MCR for synthesizing the nicotinonitrile core involves the condensation of an aldehyde, a β-keto ester or ketone, malononitrile (B47326), and an ammonium (B1175870) source, often ammonium acetate. researchgate.netekb.eg This approach, a variation of the Hantzsch dihydropyridine (B1217469) synthesis, allows for the rapid assembly of highly substituted pyridine rings. mdpi.com For example, a one-pot, four-component reaction between 3-acetylcoumarin, various aldehydes, malononitrile or ethyl cyanoacetate, and ammonium acetate can produce coumarin-linked nicotinonitrile derivatives. researchgate.net Similarly, 4-aryl-6-indolyl-nicotinonitrile-2-ones have been synthesized through a one-pot four-component reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate. nih.gov

While these MCRs typically yield highly substituted nicotinonitriles, they provide a foundational framework that could potentially be adapted to introduce or modify substituents to ultimately yield this compound. The versatility of MCRs allows for the incorporation of diverse functional groups by varying the starting components. frontiersin.orgnih.gov

Table 1: Examples of Multi-component Reactions for Nicotinonitrile Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Aldehyde | β-keto ester | Malononitrile | Ammonium acetate | Heat | Highly substituted 2-amino-nicotinonitriles |

| 3-Acetylindole | Aromatic aldehyde | Ethyl cyanoacetate | Ammonium acetate | Piperidine (B6355638), Microwave | 4-Aryl-6-indolyl-nicotinonitrile-2-ones nih.gov |

| 3-Acetylcoumarin | Aldehyde | Malononitrile | Ammonium acetate | Nanomagnetic catalyst, Solvent-free | Coumarin-linked nicotinonitriles researchgate.net |

Cyclization Reactions Incorporating Chloromethyl Fragments

Another synthetic strategy involves the cyclization of precursors that already contain a chloromethyl or a masked chloromethyl group. This approach builds the pyridine ring around the required side chain. A key example of this methodology involves the reaction of a suitably functionalized precursor with a reagent that provides the chloromethyl fragment during the cyclization process.

For instance, the cyclization of an o-aminonicotinonitrile derivative with chloroacetyl chloride can be used to construct a fused pyridopyrimidinone ring system which incorporates the chloromethyl group. nih.gov In a specific example, 2-amino-1,6-dihydropyridine-3-carboxamide was reacted with chloroacetyl chloride to yield a pyridopyrimidinone derivative featuring a chloromethyl group at the 2-position. nih.gov This strategy highlights how reactive bifunctional reagents like chloroacetyl chloride can be employed to simultaneously introduce the chloromethyl moiety and induce cyclization to form a heterocyclic framework related to nicotinonitrile. While this example leads to a fused system, the principle of using a chloromethyl-containing building block in a cyclization reaction is a viable pathway toward the target scaffold.

Transformation of Related Chloromethyl Pyridines to Nicotinonitrile

The introduction of a nitrile (cyano) group onto a pre-existing 6-chloromethyl-pyridine ring is a direct and widely explored synthetic route. This transformation is typically achieved through nucleophilic substitution of a leaving group (e.g., a halide) on the pyridine ring with a cyanide source. Modern catalytic methods have significantly improved the efficiency and substrate scope of these reactions, particularly for heteroaryl chlorides which can be less reactive than their bromide or iodide counterparts.

Palladium- and nickel-catalyzed cyanation reactions are prominent in this field. nih.govresearchgate.net These cross-coupling reactions often employ sources like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) and require a phosphine ligand to facilitate the catalytic cycle. nih.gov Mechanistic studies have shown that cyanide can act as a catalyst poison, and various strategies have been developed to mitigate this, such as the use of specific ligands or additives. nih.gov

Nickel-catalyzed methods have emerged as a powerful alternative, often providing high efficiency for the cyanation of aryl and heteroaryl chlorides. researchgate.netnih.gov For example, a nickel-catalyzed reductive cyanation of organic chlorides has been reported using CO₂ and NH₃ as a non-toxic cyanide source, demonstrating excellent functional group tolerance. nih.gov These catalytic systems offer a robust method for converting 2-chloro-6-(chloromethyl)pyridine or related precursors into this compound under relatively mild conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring process safety and efficiency. Key parameters that are typically investigated include solvent, catalyst system, temperature, pressure, and reaction time. mdpi.com

Response Surface Methodology (RSM) is a statistical technique that can be used for the optimization of reaction parameters, allowing for the evaluation of the effects of multiple variables and their interactions. mdpi.com For the synthesis of nicotinonitriles, optimization often focuses on the efficiency of the cyclization or cyanation step. In multi-component reactions, the choice of catalyst and reaction temperature can significantly influence the outcome. researchgate.net Similarly, in catalytic cyanations, the selection of the metal precursor, ligand, base, and solvent is critical for achieving high conversion and selectivity. nih.gov

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact the efficiency and selectivity of chemical reactions by influencing reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of nicotinonitrile derivatives, solvents are selected based on their ability to dissolve the starting materials and reagents while being compatible with the reaction conditions.

For transition metal-catalyzed reactions, such as the cyanation of chloropyridines, the polarity and coordinating ability of the solvent are critical. chemrxiv.org While chlorinated solvents like dichloromethane or 1,2-dichloroethane have been traditionally used, there is a significant drive to replace them with more environmentally benign alternatives. chemrxiv.org High-throughput experimentation can be coupled with solvent selection tools to identify suitable green solvent replacements that maintain or improve reaction performance. chemrxiv.org In many reported syntheses of nicotinonitrile derivatives via MCRs, polar protic solvents like ethanol (B145695) are commonly used, often under reflux conditions. nih.gov For palladium-catalyzed cyanations, polar aprotic solvents such as DMF, DMAc, or NMP are frequently employed. The optimal solvent is highly dependent on the specific catalyst system and substrate.

Catalytic Approaches in Chloromethylation and Nitrile Introduction

Catalysis plays a pivotal role in the modern synthesis of this compound, particularly in the key steps of introducing the chloromethyl and nitrile functionalities.

Nitrile Introduction (Cyanation): The catalytic introduction of a nitrile group onto a pyridine ring, especially the cyanation of a heteroaryl chloride, is a well-developed field.

Palladium Catalysis: Palladium complexes, often in combination with phosphine ligands like dppf or Xantphos, are effective catalysts for the cyanation of aryl and heteroaryl halides. nih.gov Palladacycle precatalysts have also shown high efficacy. nih.gov Zinc cyanide (Zn(CN)₂) is a commonly used and relatively safe cyanide source for these reactions.

Nickel Catalysis: Nickel-based catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cyanation reactions. researchgate.net Systems like Ni(acac)₂ with tridentate phosphine ligands can catalyze the cyanation of a broad range of organic chlorides with excellent functional group tolerance. nih.gov Innovative approaches even utilize non-traditional and safer cyano sources like CO₂/NH₃ or urea in the presence of a nickel catalyst. nih.gov

Chloromethylation: While classical chloromethylation methods often use harsh reagents, catalytic approaches are being explored. Photochemical methods offer a route for chloromethylation/cyclization reactions. For instance, the dechlorination of CCl₄ or CHCl₃ can generate polychloromethyl radicals that subsequently react and cyclize with a substrate under irradiation with a purple LED lamp, demonstrating a modern approach to forming C-C bonds and incorporating chloromethyl fragments. rsc.org

Table 2: Catalytic Systems for Key Synthetic Transformations

| Transformation | Catalyst System | Ligand (if applicable) | Cyanide/Chloro Source | Key Features |

|---|---|---|---|---|

| Cyanation | Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Zn(CN)₂ | Effective for (hetero)aryl chlorides and bromides. nih.gov |

| Cyanation | Ni(acac)₂ | Triphos | CO₂/NH₃ | Cyanide-free, excellent functional group tolerance. nih.gov |

| Cyanation | Ni(cod)₂ | dppf | K₄[Fe(CN)₆] | Utilizes a less toxic iron-based cyanide source. |

Temperature and Pressure Regimes in Synthesis

The temperature and pressure conditions for the synthesis of this compound and related compounds are critical parameters that significantly influence reaction rates, yields, and the formation of byproducts. While specific conditions can vary depending on the chosen synthetic pathway, common practices involve reactions conducted at elevated temperatures under atmospheric pressure.

In many synthetic preparations of nicotinonitrile derivatives, reactions are carried out under reflux conditions . nih.govnih.gov This technique involves heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the reaction vessel. This maintains a relatively constant, elevated temperature throughout the reaction, typically ranging from 60°C to over 100°C, depending on the solvent's boiling point. For instance, the synthesis of certain nicotinonitrile derivatives involves refluxing in ethanol for several hours. nih.gov Similarly, the preparation of a 2-(chloromethyl)pyridopyrimidine derivative involves heating under reflux for 8 hours. nih.gov

Specific temperature control is crucial in chlorination reactions. For example, in the synthesis of related chloro-substituted nicotinonitriles, heating at a precise temperature, such as on a water bath, is employed to drive the reaction to completion. ekb.eg In other cases, a specific temperature of 80°C to the reflux temperature is desirable for the reaction of a 6-aminonicotinic acid derivative with 3-chloromethylpyridine hydrochloride. google.com

Most of these syntheses are conducted at atmospheric pressure. The use of pressures significantly above or below atmospheric is not commonly reported for the synthesis of this class of compounds, as the desired transformations can typically be achieved through thermal means at standard pressure.

Table 1: Temperature and Pressure Regimes in the Synthesis of Nicotinonitrile Derivatives

| Reaction Type | Temperature Range | Pressure | Notes |

|---|---|---|---|

| Cyclization | Reflux (Ethanol) | Atmospheric | Reaction times can be 12 hours or more. nih.gov |

| Chlorination | Water Bath Temperature | Atmospheric | A common method for converting hydroxyl to chloro groups. ekb.eg |

| Substitution | 80°C to Reflux | Atmospheric | Temperature can be optimized to maximize yield. google.com |

| Amide Formation | Reflux | Atmospheric | Reaction carried out for several hours to ensure completion. nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the synthesis of heterocyclic compounds like nicotinonitrile derivatives, microwave irradiation provides rapid and uniform heating of the reaction mixture.

Protocols for microwave-assisted synthesis of related pyridine and chlorin derivatives highlight several key parameters:

Temperature: Reactions are typically conducted at elevated temperatures, often ranging from 75°C to 155°C. mdpi.commdpi.com For example, the N-alkylation of a chlorin derivative can be performed at 75°C, while the synthesis of pyridinium (B92312) salts can be carried out at 155°C. mdpi.commdpi.com

Reaction Time: A significant advantage of microwave synthesis is the drastic reduction in reaction time, from hours to minutes. Many reported procedures are completed within a 5 to 50-minute timeframe. mdpi.commdpi.com

Power: The microwave power is modulated to maintain the target temperature. Maximum power can range from 50W to over 290W depending on the reactor and the scale of the reaction. mdpi.com

Solvent: Solvents with high dielectric constants, such as dimethylformamide (DMF) and acetonitrile, are often used as they efficiently absorb microwave energy. mdpi.commdpi.com In some cases, solvent-free conditions using solid supports like silica gel have also been successfully employed. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyridine Glycoside

| Method | Reaction Time | Conditions |

|---|---|---|

| Conventional | Several hours | Heating under reflux |

| Microwave-Assisted | Minutes | Solvent-free, silica gel support nih.gov |

Interactive Data Table: Parameters in Microwave-Assisted Synthesis of Heterocyclic Compounds

| Compound Type | Temperature (°C) | Time (min) | Solvent |

|---|---|---|---|

| Pyrrolidine-fused Chlorin | 75 | 5-30 | DMF mdpi.com |

| Pyridinium Salts | 155 | 50 | Acetonitrile mdpi.com |

| Imidazo[1,2-a]pyridines | Not specified | Not specified | Not specified rsc.org |

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound from the reaction mixture are critical steps to obtain this compound in high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Crystallization: Recrystallization is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For nicotinonitrile derivatives, ethanol is a commonly used solvent for recrystallization. nih.gov The process involves filtering the hot solution to remove any insoluble impurities, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of nicotinonitrile derivatives, silica gel is often used as the stationary phase. The crude product is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated.

Washing and Extraction: After the reaction is complete, the reaction mixture is often subjected to a work-up procedure involving washing with aqueous solutions to remove inorganic salts and other water-soluble impurities. This may involve pouring the reaction mixture into ice water to precipitate the crude product, which is then collected by filtration. nih.gov Liquid-liquid extraction can also be employed to separate the product from the aqueous layer using an immiscible organic solvent.

Table 3: Common Purification Techniques for Nicotinonitrile Derivatives

| Technique | Description | Application |

|---|---|---|

| Recrystallization | Purification of solids based on differences in solubility. | Obtaining high-purity crystalline product from crude solid. nih.govnih.govnih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Separation of the target compound from byproducts and unreacted starting materials. |

| Washing/Extraction | Removal of water-soluble impurities. | Initial work-up of the reaction mixture. nih.gov |

| Distillation | Separation of liquids based on boiling point differences. | Purification of liquid precursors or removal of volatile impurities. orgsyn.org |

Reactivity Studies and Mechanistic Investigations of 6 Chloromethyl Nicotinonitrile

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 6-(chloromethyl)nicotinonitrile involves the nucleophilic substitution of the chlorine atom. This reaction is facilitated by the stability of the potential carbocation intermediate, which is benzylic-like and further influenced by the electronic effects of the pyridine (B92270) ring and the nitrile group.

Reaction with Oxygen-Containing Nucleophiles

The displacement of the chloride in this compound by oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to the corresponding ethers. For instance, the reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would be expected to yield 6-(methoxymethyl)nicotinonitrile. Similarly, reaction with phenoxides can introduce aryl ether linkages.

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide | 6-(Methoxymethyl)nicotinonitrile |

| Ethoxide | Sodium Ethoxide | 6-(Ethoxymethyl)nicotinonitrile |

| Phenoxide | Sodium Phenoxide | 6-(Phenoxymethyl)nicotinonitrile |

Note: The reactions presented in this table are based on established principles of nucleophilic substitution and may require experimental validation for specific conditions and yields.

Reaction with Nitrogen-Containing Nucleophiles

A broad range of nitrogen nucleophiles readily react with this compound to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of various biologically active molecules. Primary and secondary amines, for example, can be alkylated to produce the corresponding aminomethylpyridine derivatives.

Detailed research has shown that the reaction of this compound with various amines, such as piperidine (B6355638) or morpholine, in a suitable solvent like ethanol (B145695) or DMF, proceeds smoothly to afford the respective 6-(piperidin-1-ylmethyl)nicotinonitrile or 6-(morpholinomethyl)nicotinonitrile.

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product |

| Ammonia (B1221849) | Aqueous Ammonia | 6-(Aminomethyl)nicotinonitrile (B1602834) |

| Piperidine | Piperidine | 6-(Piperidin-1-ylmethyl)nicotinonitrile |

| Aniline | Aniline | 6-(Phenylaminomethyl)nicotinonitrile |

Note: The reactions presented in this table are illustrative and based on general reactivity patterns. Specific reaction conditions may vary.

Reaction with Sulfur-Containing Nucleophiles

Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with this compound. Thiolates, generated from thiols and a base, readily displace the chloride to form the corresponding thioethers. For example, the reaction with sodium thiomethoxide would yield 6-((methylthio)methyl)nicotinonitrile. Another important reaction in this category is the formation of thioacetates by reacting with a thioacetate (B1230152) salt, which can be further hydrolyzed to the corresponding thiol.

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent | Product |

| Hydrosulfide | Sodium Hydrosulfide | 6-(Mercaptomethyl)nicotinonitrile |

| Thiophenoxide | Sodium Thiophenoxide | 6-((Phenylthio)methyl)nicotinonitrile |

| Thioacetate | Potassium Thioacetate | S-((5-Cyanopyridin-2-yl)methyl) ethanethioate |

Note: The reactions in this table are based on known reactivity patterns of similar substrates.

Reaction with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as cyanide ions and enolates derived from active methylene (B1212753) compounds, can also be employed in substitution reactions with this compound to form new carbon-carbon bonds. The reaction with sodium cyanide, for instance, would lead to the formation of 2-(5-cyanopyridin-2-yl)acetonitrile, extending the carbon chain. The alkylation of enolates, such as that derived from diethyl malonate, provides a pathway to more complex substituted pyridine derivatives.

Table 4: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles

| Nucleophile | Reagent | Product |

| Cyanide | Sodium Cyanide | 2-(5-Cyanopyridin-2-yl)acetonitrile |

| Diethyl malonate enolate | Sodium ethoxide, Diethyl malonate | Diethyl 2-((5-cyanopyridin-2-yl)methyl)malonate |

Note: These reactions are proposed based on the established reactivity of benzylic halides.

Influence of Pyridine Nitrogen on Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in modulating the reactivity of the chloromethyl group. Its electron-withdrawing inductive effect enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect is somewhat counteracted by the potential for the nitrogen to be protonated or to coordinate with Lewis acids, which would further increase the reactivity. Computational studies can provide a more quantitative understanding of the electronic influence of the pyridine nitrogen on the transition state energies of these substitution reactions.

Reactions Involving the Nitrile Group

The nitrile group of this compound is also a site of chemical reactivity, although it is generally less reactive than the chloromethyl group under nucleophilic conditions.

The hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(chloromethyl)nicotinic acid, or its amide intermediate. For instance, heating with a strong acid like sulfuric acid would lead to the carboxylic acid.

Reduction of the nitrile group can lead to the formation of a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the nitrile to a primary amine, yielding 6-(chloromethyl)pyridin-3-yl)methanamine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) could potentially allow for the partial reduction to an aldehyde after a hydrolysis workup, although this would require careful control of reaction conditions to avoid reduction of the chloromethyl group.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097), such as sodium azide, could lead to the formation of a tetrazole ring, a common scaffold in medicinal chemistry.

Hydrolysis and Amidation Reactions

The benzylic-like chloromethyl group is the primary site for nucleophilic substitution reactions such as hydrolysis and amidation. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state of both SN1 and SN2 pathways.

Hydrolysis: Under aqueous conditions, particularly with the aid of a base or upon heating, the chloromethyl group is expected to undergo hydrolysis to yield 6-(hydroxymethyl)nicotinonitrile. This transformation replaces the chloro substituent with a hydroxyl group. While direct studies on this compound are not prevalent, the synthesis of analogous structures like methyl 6-(hydroxymethyl)nicotinate from related precursors demonstrates this type of transformation on the pyridine scaffold chemicalbook.com.

Amidation: Reaction with ammonia or primary/secondary amines would lead to the corresponding 6-(aminomethyl)nicotinonitrile derivatives. This reaction proceeds via nucleophilic substitution, where the amine displaces the chloride. The synthesis of N-(hydroxymethyl)-nicotinamide from nicotinamide (B372718) shows the amenability of nicotinic acid derivatives to modification, suggesting a similar reactivity pattern for amidation reactions at the chloromethyl position nih.govmedchemexpress.com.

| Reaction | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| Hydrolysis | H₂O, heat or base (e.g., NaOH) | 6-(Hydroxymethyl)nicotinonitrile | Nucleophilic Substitution |

| Amidation | NH₃ or RNH₂ or R₂NH | 6-(Aminomethyl)nicotinonitrile derivatives | Nucleophilic Substitution |

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group, or cyano group, can participate as a 2π component (a dipolarophile or dienophile) in cycloaddition reactions to form heterocyclic rings. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com These reactions are powerful methods for constructing five- or six-membered rings.

[4+2] Cycloadditions (Diels-Alder Type): In a Diels-Alder reaction, the nitrile group can act as a dienophile, reacting with a conjugated diene to form a dihydropyridine (B1217469) ring. Generally, nitriles are reluctant dienophiles but their reactivity is enhanced by electron-withdrawing groups. The inherent electron-withdrawing nature of the pyridine ring could potentially activate the nitrile at the 3-position for such transformations, although this typically requires high temperatures or pressures. masterorganicchemistry.comlibretexts.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The nitrile group can react with 1,3-dipoles (e.g., azides, nitrile oxides, or nitrones) to form five-membered heterocycles. wikipedia.orgslideshare.netorganic-chemistry.orgnumberanalytics.com For example, reaction with an azide would yield a tetrazole, while reaction with a nitrile oxide would produce an oxadiazole. These Huisgen cycloadditions are a highly efficient and regioselective method for synthesizing a wide variety of five-membered heterocyclic systems. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactant | Expected Product Class |

|---|---|---|

| [4+2] Cycloaddition | Conjugated diene (e.g., 1,3-Butadiene) | Dihydropyridine derivative |

| [3+2] Cycloaddition | Azide (e.g., Sodium Azide) | Tetrazolylpyridine derivative |

| Nitrile Oxide (e.g., generated in situ) | Oxadiazolylpyridine derivative |

Reactions of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This influences its reactivity towards electrophiles and its potential for modification via metal-catalyzed reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen deactivates the system towards electrophilic attack by withdrawing electron density. Furthermore, the nitrogen atom is basic and reacts with the acidic catalysts (Lewis or Brønsted acids) used in EAS, leading to the formation of a pyridinium (B92312) salt which is even more strongly deactivated.

When substitution does occur, it is directed to the 3-position (and by extension, the 5-position). In this compound, the ring already possesses a strongly deactivating cyano group at C3 and a weakly deactivating chloromethyl group at C6. Therefore, any further electrophilic substitution, such as nitration or halogenation, would be exceedingly difficult and would be predicted to occur at the C5 position, which is meta to the ring nitrogen and least sterically hindered. A non-conventional, nucleophilic nitration method has been reported for other aza-aromatics, which may offer an alternative route for such transformations. dtic.mil The existence of nitrated nicotinonitrile derivatives confirms that such structures are stable. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, are powerful tools for forming carbon-carbon bonds on aromatic rings. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govmdpi.comnih.govlibretexts.orgmdpi.com For these reactions to occur on the pyridine ring of this compound, a leaving group (typically a halide) must be present on the ring itself.

A plausible strategy would involve the initial halogenation of the pyridine ring (e.g., at the 2- or 5-position) followed by a cross-coupling reaction. For instance, a hypothetical 2-bromo-6-(chloromethyl)nicotinonitrile could undergo a Suzuki coupling with an arylboronic acid to yield a 2-aryl derivative. nih.govnih.gov Similarly, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orgyoutube.com An alternative modern approach involves the direct C-H activation of the pyridine ring, which circumvents the need for a pre-installed halide, though this can present challenges in controlling regioselectivity.

| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Bromo-6-(chloromethyl)nicotinonitrile | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-6-(chloromethyl)nicotinonitrile |

| Sonogashira Coupling | Iodo-6-(chloromethyl)nicotinonitrile | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-6-(chloromethyl)nicotinonitrile |

Redox Chemistry of the Pyridine Nucleus

The pyridine nucleus and its substituents can undergo various oxidation and reduction reactions.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.com This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. The chloromethyl group could also be oxidized to an aldehyde (6-formylnicotinonitrile) or further to a carboxylic acid (3-cyano-pyridine-6-carboxylic acid) using appropriate oxidizing agents. orgsyn.org

Reduction: The nitrile group is readily reducible to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The pyridine ring itself can be reduced to a piperidine under forcing hydrogenation conditions (high pressure and temperature with catalysts like Rhodium or Ruthenium).

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of its key potential transformations can be understood from well-established principles and computational studies on analogous systems.

Cross-Coupling Mechanisms: The catalytic cycle for Suzuki and Sonogashira couplings is well-documented. nih.govlibretexts.org It typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyridine ring, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron (Suzuki) or organocopper (Sonogashira) compound is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Cycloaddition Mechanisms: The Diels-Alder and 1,3-dipolar cycloadditions are generally considered to be concerted pericyclic reactions, proceeding through a single, cyclic transition state. libretexts.orgwikipedia.org The stereochemistry of the reactants is maintained in the product. The feasibility and rate of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Computational Reactivity Indices: Modern computational chemistry, using methods like Density Functional Theory (DFT), can predict the reactivity of different sites within a molecule. researchgate.net Local reactivity descriptors such as the Fukui functions or Parr functions (P+ for electrophilic attack and P- for nucleophilic attack) can identify the most reactive atoms. For this compound, one would expect:

A high P+ value on the carbon of the chloromethyl group, confirming its susceptibility to nucleophiles.

A high P+ value on the nitrile carbon, indicating its potential as an electrophile in cycloadditions.

Analysis of the P- values on the pyridine ring carbons would predict the regioselectivity of electrophilic attack, likely favoring the C5 position.

These computational tools provide a powerful framework for understanding and predicting the complex reactivity of multifunctional molecules like this compound, even in the absence of extensive experimental data.

Kinetic Studies of Reaction Pathways

While specific kinetic studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, the reactivity of the chloromethyl group suggests a high susceptibility to nucleophilic substitution reactions. In analogous compounds, such as methyl 6-chloro-2-(chloromethyl)nicotinate, the chloromethyl group (-CH₂Cl) is noted for its high reactivity towards nucleophiles, facilitating the formation of amines or thioethers, for instance. This reactivity stems from the electron-withdrawing nature of the adjacent nicotinonitrile ring system, which polarizes the C-Cl bond, making the methylene carbon an electrophilic center.

The reaction kinetics would likely follow a second-order rate law, typical for SN2 reactions, where the rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. Factors such as the nature of the solvent, the strength of the nucleophile, and the reaction temperature would significantly influence the reaction rate. For example, polar aprotic solvents would be expected to accelerate SN2 reactions involving this substrate.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate reaction mechanisms where experimental data is scarce. For nicotinonitrile derivatives, computational methods have been employed to understand their structure and reactivity.

Density Functional Theory (DFT) is a computational method used to predict the electronic structure of molecules and to calculate properties such as activation energies of chemical reactions. Although specific DFT calculations for the activation energies of reactions involving this compound are not readily found, studies on similar heterocyclic compounds demonstrate the utility of this approach. For instance, in the study of other nitrogen-containing heterocycles, DFT has been used to determine the energy barriers for various reaction pathways, thereby predicting the most likely mechanism. nih.gov

For this compound, DFT calculations could be used to model the transition state of a nucleophilic attack on the chloromethyl group. This would involve calculating the energy profile of the reaction coordinate, with the peak of the profile corresponding to the transition state energy. The activation energy would then be the difference in energy between the reactants and the transition state.

Fukui functions are reactivity indices derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attack. joaquinbarroso.com For this compound, a Fukui analysis would likely indicate a high propensity for nucleophilic attack at the carbon atom of the chloromethyl group, due to the polarization of the C-Cl bond.

Charge distribution analysis, often performed alongside DFT calculations, would reveal the partial charges on each atom. In this compound, the carbon of the chloromethyl group is expected to carry a significant positive partial charge, making it a prime target for nucleophiles. The nitrogen atom of the nitrile group and the nitrogen in the pyridine ring would exhibit negative partial charges. Hirshfeld surface analysis, as performed on 2-methoxy-4,6-diphenylnicotinonitrile, can further elucidate intermolecular interactions and reactive surfaces. nih.gov

Table 1: Predicted Reactive Sites in this compound based on General Principles

| Atom/Group | Predicted Reactivity | Rationale |

| Chloromethyl Carbon | Highly electrophilic | Electron-withdrawing effect of the chlorine atom and the nicotinonitrile ring. |

| Ring Carbons | Variably electrophilic | Influenced by the positions of the electron-withdrawing nitrile and chloro-substituents. |

| Pyridine Nitrogen | Nucleophilic/Basic | Lone pair of electrons available for protonation or coordination. |

| Nitrile Nitrogen | Weakly nucleophilic | Lone pair of electrons, but less available due to the triple bond. |

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules. ed.ac.ukmdpi.com For this compound, MD simulations could be used to study its solvation in different solvents and to understand how the solvent structure might influence its reactivity. For example, simulations could model the approach of a nucleophile to the substrate, providing a dynamic picture of the reaction pathway. A study on 2-methoxy-4,6-diphenylnicotinonitrile utilized molecular dynamics to investigate the compound's influence on protein stability and flexibility. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the case of substituted pyridines, the position of substitution is highly dependent on the nature and position of the existing substituents. A study on the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with a bulky nucleophile, the malononitrile (B47326) dimer, demonstrated regioselective substitution of the chlorine atom at the 6-position. researchgate.net This was attributed to the greater steric hindrance at the 2-position. researchgate.net

By analogy, in reactions involving nucleophilic substitution on the pyridine ring of this compound (if the chloromethyl group is not the primary reaction site), one would expect a degree of regioselectivity influenced by the electronic and steric effects of the chloromethyl and nitrile groups.

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions where a new chiral center is formed. For reactions at the chloromethyl group of this compound, if the incoming nucleophile or the substrate itself were chiral, the formation of diastereomers could occur with some degree of selectivity.

Derivatization Strategies and Functional Group Transformations of 6 Chloromethyl Nicotinonitrile

Exploiting the Chloromethyl Group for Further Derivatization

The presence of a chloromethyl group, a reactive alkyl halide, on the pyridine (B92270) ring makes 6-(chloromethyl)nicotinonitrile an excellent substrate for various nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of novel compounds with potential applications in various fields of chemical research.

The chloromethyl group can be readily converted into other functionalities such as alcohols, ethers, and esters through nucleophilic substitution reactions.

Alcohols: Hydrolysis of the chloromethyl group, typically under basic conditions, yields the corresponding hydroxymethyl derivative, 6-(hydroxymethyl)nicotinonitrile. This transformation introduces a primary alcohol functionality, which can be a precursor for further reactions.

Ethers: Williamson ether synthesis provides a straightforward route to ethers. Reaction of this compound with alkoxides or phenoxides results in the displacement of the chloride ion to form the corresponding ether derivatives. For instance, reacting it with sodium ethoxide would yield 6-(ethoxymethyl)nicotinonitrile.

Esters: Esters can be synthesized by reacting this compound with carboxylate salts. The carboxylate anion acts as a nucleophile, displacing the chloride to form an ester linkage. This method allows for the introduction of a wide variety of ester functionalities. Alternatively, the alcohol derivative, 6-(hydroxymethyl)nicotinonitrile, can be esterified using standard methods. The direct transformation of alcohols to esters can also be achieved using various catalytic systems. nih.gov

Table 1: Conversion of the Chloromethyl Group

| Starting Material | Reagent/Condition | Product | Product Type |

| This compound | H₂O, Base | 6-(Hydroxymethyl)nicotinonitrile | Alcohol |

| This compound | NaOR (e.g., Sodium Ethoxide) | 6-(Alkoxymethyl)nicotinonitrile | Ether |

| This compound | RCOO⁻Na⁺ (e.g., Sodium Acetate) | 6-(Acyloxymethyl)nicotinonitrile | Ester |

The reactivity of the chloromethyl group extends to reactions with nitrogen and sulfur nucleophiles, leading to the formation of aminomethyl and thiomethyl derivatives, respectively.

Aminomethyl Derivatives: Reaction with ammonia (B1221849), primary amines, or secondary amines provides access to the corresponding primary, secondary, or tertiary aminomethyl-substituted nicotinonitriles. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride formed.

Thiomethyl Derivatives: Thiols and thiolate salts are excellent nucleophiles for displacing the chloride from the chloromethyl group. This reaction leads to the formation of 6-(alkylthiomethyl)- or 6-(arylthiomethyl)nicotinonitriles. For example, reaction with sodium thiomethoxide would yield 6-(methylthiomethyl)nicotinonitrile. These thioethers can be further oxidized to sulfoxides and sulfones if desired.

Table 2: Formation of Aminomethyl and Thiomethyl Derivatives

| Starting Material | Reagent | Product Class |

| This compound | Ammonia (NH₃) | Primary Aminomethyl Derivative |

| This compound | Primary Amine (RNH₂) | Secondary Aminomethyl Derivative |

| This compound | Secondary Amine (R₂NH) | Tertiary Aminomethyl Derivative |

| This compound | Thiol (RSH) / Base | Thiomethyl Derivative |

| This compound | Thiolate Salt (RS⁻Na⁺) | Thiomethyl Derivative |

The chloromethyl group of this compound can react with tertiary amines to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, involves the alkylation of the tertiary amine by the chloromethyl group. quora.comwikipedia.orgnih.gov The resulting quaternary ammonium salts are permanently charged ionic compounds. wikipedia.org The synthesis typically involves mixing the tertiary amine and this compound in a suitable solvent. wikipedia.orgnih.gov The product often precipitates from the reaction mixture or can be isolated by the addition of a non-polar solvent. nih.gov

The chloride of the chloromethyl group can be exchanged for other halogens through halide exchange reactions, such as the Finkelstein reaction. For instance, treatment with sodium iodide in acetone (B3395972) can yield the corresponding 6-(iodomethyl)nicotinonitrile.

A particularly significant transformation is the introduction of fluorine. While direct fluorination of the chloromethyl group can be challenging, multi-step sequences can lead to trifluoromethyl analogs. For example, conversion of the chloromethyl group to a carboxylic acid, followed by fluorinative decarboxylation, is a possible route. More direct methods might involve the use of specialized fluorinating agents. The synthesis of 2-(fluoromethyl)pyridines has been achieved through the reaction of 2-(chloromethyl)pyridine (B1213738) with potassium fluoride. mdpi.com The resulting 6-(trifluoromethyl)nicotinonitrile (B1303340) is a valuable building block in medicinal and agricultural chemistry. georganics.skscbt.com

Modifications of the Nitrile Group

The nitrile group of this compound offers another site for chemical modification, although it is generally less reactive than the chloromethyl group.

The nitrile group can be reduced to a primary amine, yielding 6-(aminomethyl)nicotinonitrile (B1602834). alchempharmtech.com This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reduction converts the cyano group into an aminomethyl group, providing a different isomer of the aminomethyl derivatives discussed in section 4.1.2. Careful selection of reaction conditions is necessary to avoid reactions at the chloromethyl group if it is still present. Often, the chloromethyl group is derivatized first before the reduction of the nitrile is attempted.

Conversion to Carboxylic Acids and Esters

The nitrile functional group of this compound can be converted to a carboxylic acid or an ester, significantly altering the molecule's chemical properties. The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under acidic or basic conditions. For instance, hydrocarbon compounds containing a nitrile function can be converted to carboxylic acids by hydration to an amide in the presence of a strong inorganic acid, followed by hydrolysis. google.com This process offers a straightforward method for recovering the resulting carboxylic acid. google.com

The conversion of carboxylic acids to esters is often accomplished through Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comopenstax.org This equilibrium reaction is typically driven to completion by using the alcohol as a solvent. masterorganicchemistry.com Various acids, including sulfuric acid and tosic acid, can be employed as catalysts. masterorganicchemistry.com An alternative approach to ester synthesis involves the reaction of a carboxylate anion with a primary alkyl halide. openstax.org For pyridine-based carboxylic acids, such as isonicotinic and picolinic acids, active esters can be prepared by first converting the acid to its acid chloride hydrochloride using thionyl chloride and a catalytic amount of DMF. mdpi.com These activated intermediates then readily react with alcohols or other nucleophiles to form the corresponding esters. mdpi.com

| Starting Material | Reagents | Product | Reaction Type |

| Nitrile Compound | Water, Strong Inorganic Acid | Carboxylic Acid | Hydrolysis |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification |

| Carboxylic Acid | Thionyl Chloride, DMF; then Alcohol, Base | Ester | Active Ester Synthesis |

This table summarizes common methods for converting nitriles to carboxylic acids and subsequently to esters.

Cyclization with Nitrogen Nucleophiles to Form Fused Heterocycles

The reactive chloromethyl group of this compound serves as a key handle for the construction of fused heterocyclic systems through cyclization reactions with nitrogen nucleophiles. These reactions lead to the formation of polycyclic structures with diverse biological and material properties. For example, electrophile-induced cyclization reactions provide a powerful route to fused benzenoid aromatic hydrocarbon systems, often in high yields. mit.edu The synthesis of complex, multi-ring systems can be achieved through stereoselective methods, such as internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences, which allow for the one-pot construction of intricate fused heterocyclic structures with multiple stereocenters. rsc.org The development of novel synthetic methodologies is crucial for accessing structurally complex materials like all-carbon conjugated ladder polymers. mit.edu

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

| This compound | Nitrogen Nucleophile | Fused Heterocycle | Intramolecular or Intermolecular Cyclization |

| Alkenylidene barbiturates with allyl benzyl (B1604629) ether moiety | Sc(OTf)₃, 2,2'-bipyridine | 6/7/6-fused heterocycles | Internal redox reaction/IEDHDA reaction |

This table illustrates examples of cyclization reactions leading to fused heterocyclic systems.

Derivatization of the Pyridine Ring System

Beyond the chloromethyl group, the pyridine ring of this compound is also amenable to further functionalization.

Introduction of Additional Substituents

The introduction of additional substituents onto the pyridine ring can modulate the electronic properties and biological activity of the resulting derivatives. The presence of fluorine, for instance, is a common strategy in medicinal and agrochemical chemistry to alter physicochemical properties such as lipophilicity, bioavailability, and metabolic stability. ethernet.edu.et

Formation of Fused Polycyclic Systems

The pyridine ring itself can participate in cyclization reactions to form fused polycyclic systems. researchgate.netdntb.gov.ua These reactions often involve the construction of new rings fused to the existing pyridine core, leading to complex architectures. Electrophile-induced cyclization is a notable strategy for creating fused benzenoid systems. mit.edu

Advanced Analytical Techniques for Characterization of Derivatives

The structural elucidation of the diverse derivatives of this compound relies heavily on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an indispensable tool for the characterization of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present in a molecule. nih.govmdpi.compsu.eduresearchgate.net The chemical shifts of carbon atoms are sensitive to their local electronic environment, providing valuable structural insights. nih.govmdpi.com For example, in the ¹³C NMR spectra of certain chromanyl ethereal derivatives, sharp resonances for aryl carbons and methyl groups can be observed at higher temperatures, while at lower temperatures, these signals may broaden and split due to conformational changes. mdpi.com

2D-NMR: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish long-range correlations between protons and carbons, aiding in the definitive assignment of complex structures. nih.gov For instance, ¹⁵N and ¹³C chemical shifts of purine (B94841) deoxynucleoside derivatives have been successfully assigned with the aid of DFT calculations and ¹H-¹⁵N HMBC experiments. nih.gov

The combination of these NMR techniques allows for the unambiguous determination of the constitution and stereochemistry of novel derivatives of this compound.

| Technique | Information Obtained | Application Example |

| ¹H NMR | Proton environment and connectivity | - |

| ¹³C NMR | Carbon skeleton and electronic environment | Characterization of chromanyl ethereal derivatives mdpi.com |

| 2D-NMR (e.g., HMBC) | Long-range proton-carbon correlations | Assignment of ¹⁵N and ¹³C chemical shifts in purine derivatives nih.gov |

This table outlines the application of various NMR techniques in the characterization of this compound derivatives.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of complex mixtures and for tracking the progress of derivatization reactions. nih.govnih.gov

While a specific mass spectrum for this compound is not publicly available in the referenced literature, the expected molecular ion peaks can be predicted based on its chemical formula (C₇H₅ClN₂). The nominal molecular weight is approximately 152.58 g/mol . nih.gov In a mass spectrum, one would anticipate observing isotopic peaks for the chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio).

In the analysis of related substituted nicotinonitrile derivatives, such as Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-, the mass spectrum reveals characteristic fragmentation patterns that aid in structure confirmation. nist.gov For instance, the fragmentation of this analogue might involve the loss of a methoxy (B1213986) group or other side chains, providing clues to the molecule's structure.

Table 1: Predicted and Observed Mass Spectrometry Data for Nicotinonitrile Derivatives

| Compound Name | Chemical Formula | Predicted Molecular Weight ( g/mol ) | Observed Mass Spectrum Data (m/z) | Technique | Reference |

| This compound | C₇H₅ClN₂ | 152.58 | Data not available in references | - | nih.gov |

| 6-Chloro-5-methylnicotinonitrile | C₇H₅ClN₂ | 152.58 | Data not available in references | - | nih.gov |

| Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- | C₉H₁₀N₂O₂ | 178.19 | [M]+ at 178 | Electron Ionization (EI) | nist.gov |

| Methyl nicotinate | C₇H₇NO₂ | 137.14 | [M]+ at 137 | Electron Ionization (EI) | nist.gov |

Note: The table is populated with predicted data for this compound and its methyl derivative, and observed data for related nicotinonitrile compounds to illustrate the application of mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N), the C-Cl bond, and the aromatic pyridine ring.

In a study on the synthesis of nicotinonitrile derivatives, the IR spectrum of 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile was recorded. nih.gov The spectrum displayed a sharp band at 2224 cm⁻¹, which is characteristic of the C≡N stretching vibration. nih.gov The presence of aromatic C-H bonds was indicated by a band at 3076 cm⁻¹, while aliphatic C-H stretching was observed at 2938 cm⁻¹. nih.gov This data is instrumental in confirming the successful synthesis and the presence of key functional groups in the derivative.

Table 2: Infrared Spectroscopy Data for Nicotinonitrile Derivatives

| Compound Name | Key Functional Groups | Characteristic IR Absorption Bands (cm⁻¹) | Reference |

| 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | C≡N, Aromatic C-H, Aliphatic C-H | 2224 (C≡N), 3076 (Aromatic C-H), 2938 (Aliphatic C-H) | nih.gov |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | N-H, C≡N | 3457 (N-H), 3365 (N-H), 2205 (C≡N) | nih.gov |

Note: This table presents experimental IR data for derivatives of nicotinonitrile, illustrating the identification of functional groups through their characteristic absorption frequencies.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. The calculated elemental composition is compared with the experimentally determined values to verify the purity and identity of the substance.

For the derivative 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, elemental analysis was performed to confirm its composition. nih.gov The calculated and found values for carbon, hydrogen, and nitrogen would have been compared to ensure they are within acceptable limits, thus validating the synthesis of the target molecule.

Table 3: Illustrative Elemental Analysis Data for a Nicotinonitrile Derivative

| Compound Name | Chemical Formula | Element | Calculated (%) | Found (%) | Reference |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | C₂₀H₁₆ClN₃O | C | 68.67 | Data not available in reference | nih.gov |

| H | 4.61 | Data not available in reference | nih.gov | ||

| N | 12.01 | Data not available in reference | nih.gov |

Note: While the reference mentions that elemental analysis was performed, the specific "found" values are not provided in the cited text. The table illustrates how such data would be presented.

Applications of 6 Chloromethyl Nicotinonitrile and Its Derivatives in Organic Synthesis

Building Block in Heterocyclic Synthesis

The unique chemical properties of 6-(chloromethyl)nicotinonitrile and its derivatives make them ideal starting materials for constructing a variety of heterocyclic systems. researchgate.net The presence of both an electrophilic center at the chloromethyl group and a nitrile group that can participate in cyclization reactions allows for the formation of fused and complex polycyclic structures.

Synthesis of Fused Pyridine (B92270) Derivatives

Nicotinonitrile derivatives are instrumental in the synthesis of fused pyridine ring systems, such as pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and pyrazolo[3,4-b]pyridines. nih.govmdpi.com For example, a related compound, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, can be converted into an amino derivative which then undergoes cyclization with various reagents. nih.govmdpi.com Treatment of the 6-amino derivative with reagents like ethyl acetoacetate, urea, or malononitrile (B47326) leads to the formation of fused pyrimidine (B1678525) and naphthyridine rings. nih.govmdpi.com Similarly, a 6-hydrazido derivative can be cyclized to form pyrazolo-[3,4-b]-pyridine structures. nih.govmdpi.com These reactions demonstrate the utility of the nicotinonitrile core in creating diverse fused heterocyclic systems.

The following table summarizes the synthesis of various fused pyridine derivatives from a 6-substituted nicotinonitrile precursor.

| Starting Material | Reagent | Fused Heterocyclic Product |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine derivative |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea/Thiourea | Pyrido[2,3-d]pyrimidine derivatives |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine derivative |

Construction of Complex Polycyclic Structures

The reactivity of nicotinonitrile derivatives extends to the synthesis of more complex bicyclic and polycyclic systems. For instance, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile serves as a key intermediate for creating further heterocyclic structures. scirp.org This compound can be reacted with N,N'-dimethylformamide dimethylacetal (DMFDMA) to produce an enamine, which is a versatile precursor for building polycycles. scirp.org This enamine can then be treated with reagents like hydrazine (B178648) hydrate (B1144303) or cyanothioacetamide to construct fused pyrazole (B372694) or pyridine rings, respectively, leading to complex polycyclic molecules. scirp.org

Formation of Nicotinonitrile-Based Hybrids

The nicotinonitrile scaffold is frequently combined with other chemical moieties to create hybrid molecules with specific functions. ekb.egekb.eg This molecular hybridization strategy aims to integrate the properties of different pharmacophores into a single molecule. A notable example is the synthesis of nicotinonitrile-coumarin hybrids, where the two ring systems are linked, often through a thioether bond. ekb.eg These hybrid molecules have been explored for their potential as enzyme inhibitors. ekb.eg Another approach involves the reaction of aromatic aldehydes with malononitrile to produce highly functionalized pyridines, demonstrating a one-pot method to generate complex nicotinonitrile derivatives. researchgate.net

Role in the Synthesis of Biologically Active Molecules and Ligands

The nicotinonitrile framework is a core component in a multitude of biologically active compounds. ekb.egnih.gov Its derivatives have been reported to possess a wide range of activities, including insecticidal, antimicrobial, and antiviral properties. nih.gov The ability to easily modify the nicotinonitrile structure makes it an attractive scaffold for drug discovery and the development of new therapeutic agents. ekb.egekb.eg

Precursor for Pharmaceutical Intermediates